2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640898-20-8
VCID: VC11881051
InChI: InChI=1S/C22H27N7O/c1-16-13-20(27-9-11-30-12-10-27)26-22(24-16)29-7-5-28(6-8-29)21-18(15-23)14-17-3-2-4-19(17)25-21/h13-14H,2-12H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N5CCOCC5
Molecular Formula: C22H27N7O
Molecular Weight: 405.5 g/mol

2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

CAS No.: 2640898-20-8

Cat. No.: VC11881051

Molecular Formula: C22H27N7O

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile - 2640898-20-8

Specification

CAS No. 2640898-20-8
Molecular Formula C22H27N7O
Molecular Weight 405.5 g/mol
IUPAC Name 2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C22H27N7O/c1-16-13-20(27-9-11-30-12-10-27)26-22(24-16)29-7-5-28(6-8-29)21-18(15-23)14-17-3-2-4-19(17)25-21/h13-14H,2-12H2,1H3
Standard InChI Key QZYZQYBRNIILOU-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N5CCOCC5
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N5CCOCC5

Introduction

The compound 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile represents a complex heterocyclic structure with significant potential in medicinal chemistry. Its intricate framework combines pyrimidine, piperazine, and cyclopenta[b]pyridine moieties, making it a candidate for biological and pharmacological exploration.

This article provides a detailed examination of the compound's structure, synthesis, characterization, and potential applications in biological research.

Structural Features

The compound's structure can be broken down into the following components:

  • Pyrimidine Core: Substituted with a methyl group at position 4 and a morpholine ring at position 6.

  • Piperazine Linker: Connecting the pyrimidine to the cyclopenta[b]pyridine scaffold.

  • Cyclopenta[b]pyridine Base: Functionalized with a carbonitrile (-CN) group at position 3.

These structural elements contribute to its chemical stability and interactions with biological targets.

Synthesis

The synthesis of this compound likely involves multi-step reactions that include:

  • Formation of the Pyrimidine Ring:

    • Starting from precursors like 2,4-diaminopyrimidine derivatives.

    • Functionalization with morpholine and methyl groups using selective substitution reactions.

  • Piperazine Coupling:

    • Reaction of the pyrimidine derivative with piperazine under controlled conditions.

  • Cyclopenta[b]pyridine Assembly:

    • Cyclization reactions to form the fused bicyclic system.

    • Introduction of the nitrile group via cyanation reactions.

These steps require precise reaction conditions to ensure regioselectivity and high yields.

Characterization

The characterization of this compound involves modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR confirm structural details.

  • Mass Spectrometry (MS):

    • Provides molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups like nitriles through characteristic absorption bands.

  • X-ray Crystallography:

    • Determines the three-dimensional molecular geometry.

Potential Applications

The compound's structural features suggest its utility in several domains:

  • Pharmacological Research:

    • The presence of heterocycles like pyrimidine and piperazine often correlates with bioactivity against enzymes or receptors.

    • Potential as an inhibitor for kinases or other signaling proteins due to its nitrogen-rich framework.

  • Anticancer Activity:

    • The carbonitrile group is known for its role in cytotoxic agents targeting cancer cells.

  • Antiviral Properties:

    • Piperazine derivatives have been explored for antiviral activity, suggesting this compound could disrupt viral replication mechanisms.

Comparative Analysis

To contextualize its relevance, Table 1 compares this compound with structurally similar molecules:

PropertyTarget CompoundSimilar Compounds
Structural MotifsPyrimidine, Piperazine, Cyclopenta[b]pyridineThieno[2,3-d]pyrimidines , Pyrazolo[3,4-d]pyrimidines , Triazolo[1,5-a]pyrimidines
Functional GroupsMethyl, Morpholine, CarbonitrileChloromethyl , Amino , Sulfanyl
Biological Activity PotentialAnticancer, AntiviralVEGFR inhibitors , PA-PB1 disruptors (anti-influenza) , Antibacterial agents

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